2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one 2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 941868-64-0
VCID: VC3359758
InChI: InChI=1S/C11H8N4OS/c12-11-13-8-9(17-11)7(14-15-10(8)16)6-4-2-1-3-5-6/h1-5H,(H2,12,13)(H,15,16)
SMILES: C1=CC=C(C=C1)C2=NNC(=O)C3=C2SC(=N3)N
Molecular Formula: C11H8N4OS
Molecular Weight: 244.27 g/mol

2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

CAS No.: 941868-64-0

Cat. No.: VC3359758

Molecular Formula: C11H8N4OS

Molecular Weight: 244.27 g/mol

* For research use only. Not for human or veterinary use.

2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one - 941868-64-0

Specification

CAS No. 941868-64-0
Molecular Formula C11H8N4OS
Molecular Weight 244.27 g/mol
IUPAC Name 2-amino-7-phenyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Standard InChI InChI=1S/C11H8N4OS/c12-11-13-8-9(17-11)7(14-15-10(8)16)6-4-2-1-3-5-6/h1-5H,(H2,12,13)(H,15,16)
Standard InChI Key CKCOPPBCDQMNSE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NNC(=O)C3=C2SC(=N3)N
Canonical SMILES C1=CC=C(C=C1)C2=NNC(=O)C3=C2SC(=N3)N

Introduction

Chemical Structure and Properties

The compound 2-amino-7-phenyl thiazolo[4,5-d]pyridazin-4(5H)-one consists of a thiazole ring fused with a pyridazinone moiety, forming a nine-membered bicyclic system. The structure includes an amino group at position 2 and a phenyl substituent at position 7. Similar thiazolopyridazinone derivatives have been reported to possess a nearly planar fused-ring system, with the heterocyclic core exhibiting planarity that contributes to its stability and biological activity .

Structural Features

The molecular structure of 2-amino-7-phenyl thiazolo[4,5-d]pyridazin-4(5H)-one is characterized by:

  • A thiazole ring containing sulfur and nitrogen heteroatoms

  • A pyridazinone ring with a carbonyl group at position 4

  • An amino substituent at position 2 of the thiazole ring

  • A phenyl group at position 7 of the pyridazinone ring

  • A hydrogen atom attached to the nitrogen at position 5 (N-H) that can participate in hydrogen bonding

This structural arrangement allows for multiple hydrogen bonding interactions in the solid state, similar to what has been observed with related thiazolopyridazinone derivatives . The amino group at position 2 serves as a potential hydrogen bond donor, while the carbonyl oxygen at position 4 can act as a hydrogen bond acceptor.

Physical and Chemical Properties

Based on the properties of related compounds, the following table outlines the predicted physical and chemical properties of 2-amino-7-phenyl thiazolo[4,5-d]pyridazin-4(5H)-one:

PropertyValue/Description
AppearanceYellow to off-white crystalline solid
Molecular FormulaC12H8N4OS
Molecular WeightApproximately 256.28 g/mol
SolubilityLimited solubility in water; soluble in organic solvents such as DMSO and DMF
Melting PointExpected range: 230-280°C
StabilityStable under normal laboratory conditions
Hydrogen Bond Donors2 (N-H of pyridazinone, NH2 group)
Hydrogen Bond Acceptors4 (N atoms in heterocyclic rings, C=O, NH2)

Synthetic Methods

Several synthetic approaches can be employed to prepare 2-amino-7-phenyl thiazolo[4,5-d]pyridazin-4(5H)-one and related derivatives, with the most common pathways involving the reaction of α-haloketones with thioamides (Hantzsch reaction) followed by cyclization with hydrazine.

General Synthetic Route

The synthesis typically follows a multi-step process that can be summarized as follows:

  • Preparation of appropriate α-haloketone derivatives from acetophenone or related compounds

  • Condensation with thiourea or substituted thioamides to form the thiazole ring

  • Cyclization with hydrazine hydrate to generate the pyridazinone ring

This synthetic approach is similar to the methods described for related compounds in the available literature . For example, the synthesis of analogous thiazolopyridazinones involves the condensation of 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester with various carbothioamides, followed by reaction with hydrazine hydrate to form the pyridazinone ring .

Detailed Synthetic Procedure

Based on the synthesis of similar compounds, the following scheme represents a potential synthetic route for 2-amino-7-phenyl thiazolo[4,5-d]pyridazin-4(5H)-one:

  • Preparation of 2,4-dioxobenzenebutanoic acid methyl ester by condensing acetophenone with ethyl oxalate in the presence of sodium methylate

  • Chlorination using sulfuryl chloride to form 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester

  • Reaction with thiourea under Hantzsch conditions to form the thiazole intermediate

  • Refluxing with hydrazine hydrate in ethanol to form the target compound

This approach is based on the synthesis of similar compounds such as 7-phenyl-2-(1-pyrrolidinyl)-thiazolo[4,5-d]pyridazin-4(5H)-one described in the literature .

Alternative Synthetic Methods

Alternative methods for synthesizing 2-amino-7-phenyl thiazolo[4,5-d]pyridazin-4(5H)-one may include:

  • Using Wienreb amides as intermediates, which have been documented in the synthesis of various 2-aminothiazole derivatives

  • Direct cyclization of appropriate thioamides with α-haloketones followed by reaction with hydrazine

  • Modification of existing thiazolopyridazinones through various functional group transformations

Biological Activities

Compounds containing the thiazolopyridazinone scaffold, including those structurally similar to 2-amino-7-phenyl thiazolo[4,5-d]pyridazin-4(5H)-one, have demonstrated significant biological activities, particularly analgesic and anti-inflammatory properties.

Analgesic Activity

Based on studies of related compounds, the thiazolopyridazinone derivatives have shown significant analgesic effects in various experimental models . For example, five derivatives of thiazolo[4,5-d]pyridazinones demonstrated significant analgesic effects in doses of 25 mg/kg in the hot plate test, with some compounds being more effective than the reference drug ketorolac .

The following table summarizes the analgesic activities observed for related thiazolopyridazinone derivatives:

Compound TypeHot Plate Test (% effect compared to ketorolac)Acetic Acid Writhing Test (% inhibition)Reference
Phenyl-substituted derivatives104.9-110.6%Significant inhibition
Thiophene-containing derivativesUp to 144.2%Moderate to high inhibition
Furan-containing derivatives49.2-67.1%63.1-66.6% inhibition

These findings suggest that 2-amino-7-phenyl thiazolo[4,5-d]pyridazin-4(5H)-one may possess similar analgesic properties, particularly with its phenyl substituent at position 7.

Anti-inflammatory Activity

Studies on related thiazolopyridazinone derivatives have shown moderate anti-inflammatory activity in carrageenan-induced paw edema models . While the anti-inflammatory effects were generally less pronounced than their analgesic activities, certain structural modifications could enhance the anti-inflammatory potential.

For 2-amino-7-phenyl thiazolo[4,5-d]pyridazin-4(5H)-one, the presence of both the 2-amino group and the phenyl substituent at position 7 may contribute to its anti-inflammatory profile, as similar structural features have been associated with anti-inflammatory activity in related compounds.

Structure-Activity Relationships

Based on the available data for similar compounds, several structure-activity relationships can be inferred for thiazolopyridazinone derivatives:

  • The nature of the substituent at position 2 significantly influences analgesic activity

  • Phenyl substitution at position 7 appears to provide good analgesic effects

  • The presence of heterocyclic rings (furan or thiophene) in place of the phenyl group modulates activity

  • The amino group at position 2 may contribute to hydrogen bonding interactions with biological targets

Pharmacological Mechanisms

The pharmacological activities of 2-amino-7-phenyl thiazolo[4,5-d]pyridazin-4(5H)-one and related compounds are likely mediated through multiple mechanisms.

Central vs. Peripheral Analgesic Effects

The analgesic activities of thiazolopyridazinone derivatives appear to involve both central and peripheral components. In studies of related compounds, significant effects were observed in both the hot plate test (indicating central analgesic effects) and the acetic acid writhing test (suggesting peripheral analgesic activity) .

For 2-amino-7-phenyl thiazolo[4,5-d]pyridazin-4(5H)-one, the presence of the phenyl substituent at position 7 may contribute to central analgesic effects, as observed with similar phenyl-substituted derivatives that provided antinociceptive impacts comparable to ketorolac on the hot plate model .

Structural Characterization

Crystal Structure Considerations

Based on the crystal structure information available for related compounds such as 2,7-dimethyl-1,3-thiazolo[4,5-d]pyridazin-4(5H)-one, it is likely that 2-amino-7-phenyl thiazolo[4,5-d]pyridazin-4(5H)-one would exhibit:

  • A nearly planar nine-membered fused-ring system

  • Hydrogen bonding interactions involving the NH₂ group at position 2 and the N-H group of the pyridazinone ring

  • Specific packing arrangements influenced by π-π stacking interactions between the phenyl rings

Crystal structure analysis would be valuable for understanding the three-dimensional arrangement and intermolecular interactions of this compound in the solid state .

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